2-(4-Cyanophenyl)-2,2-difluoroacetic acid
Overview
Description
“2-(4-Cyanophenyl)-2,2-difluoroacetic acid” is a chemical compound. It is used as a precursor in the synthesis of inhibitors such as Tpl2 kinase inhibitors and P2X7 antagonists used in the treatment of pain . It is also an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .
Synthesis Analysis
The synthesis of “this compound” involves an improved process for the preparation of dabigatran etexilate mesylate . The compound of formula (VI) is prepared by a reaction of compound of formula (IV) compound of formula (V) with reagent as shown in Scheme 1 .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C9H7NO2 .Scientific Research Applications
Sensor Development
A study demonstrated the use of cyano-substituted vinylacridine derivatives for creating aggregation-induced emission nanofibers, serving as effective dual sensors for detecting aromatic amine and volatile acid vapors. This application highlights the potential of incorporating the structural motif of 2-(4-Cyanophenyl)-2,2-difluoroacetic acid in designing sensitive materials for environmental monitoring and safety applications (Xue et al., 2017).
Organic Synthesis
Another research avenue involves using difluoroacetic acid derivatives as intermediates in organic synthesis. For instance, N-Acyl-3,3-difluoro-2-oxoindoles were generated from reactions involving difluoroacetic acid derivatives, leading to various 2,2-difluorophenylacetic products. This versatility underscores the utility of difluoroacetic acid derivatives in synthesizing a broad range of compounds for pharmaceutical and material science applications (Boechat et al., 2008).
Liquid Crystal Research
Research into liquid crystalline materials has also benefited from derivatives of this compound. Compounds formed by reacting 4-cyano-1,1'-biphenyl derivatives with cyanoacetic acid demonstrated the ability to form nematic phases, contributing to advancements in display technologies and optical devices (Kreß et al., 2012).
Polymer Chemistry
The condensation of isopropyl cyanoacetate with substituted benzoic aldehydes to form novel esters of 2-cyano-3-phenyl-2-propenoic acid exemplifies the role of difluoroacetic acid derivatives in polymer chemistry. These esters underwent copolymerization with vinyl benzene, showcasing the potential for creating new polymeric materials with unique properties (Kharas et al., 2020).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as crisaborole, an oxaborole, have been shown to target the phosphodiesterase 4 (pde4) enzyme .
Mode of Action
For instance, Crisaborole inhibits PDE4, leading to elevated levels of cyclic adenosine monophosphate (cAMP) .
Biochemical Pathways
Based on the action of similar compounds, it may be involved in the regulation of inflammatory cytokine production .
Result of Action
Based on the action of similar compounds, it may have anti-inflammatory effects .
properties
IUPAC Name |
2-(4-cyanophenyl)-2,2-difluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11,8(13)14)7-3-1-6(5-12)2-4-7/h1-4H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJRLINCQPOYJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(=O)O)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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